molecular formula C6H10N4O B126635 3-(1H-imidazol-5-yl)propanehydrazide CAS No. 113872-16-5

3-(1H-imidazol-5-yl)propanehydrazide

Cat. No.: B126635
CAS No.: 113872-16-5
M. Wt: 154.17 g/mol
InChI Key: DRBFGXBSMGOXAO-UHFFFAOYSA-N
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Description

3-(1H-imidazol-5-yl)propanehydrazide is a chemical compound with the molecular formula C6H10N4O and a molecular weight of 154.17 g/mol . It is characterized by the presence of an imidazole ring attached to a propanehydrazide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(1H-imidazol-5-yl)propanehydrazide typically involves the reaction of 1H-imidazole-5-propanoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

3-(1H-imidazol-5-yl)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted imidazole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1H-imidazol-5-yl)propanehydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-5-yl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. The hydrazide moiety can form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex. This dual interaction enhances the compound’s inhibitory potency and specificity.

Comparison with Similar Compounds

3-(1H-imidazol-5-yl)propanehydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

IUPAC Name

3-(1H-imidazol-5-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c7-10-6(11)2-1-5-3-8-4-9-5/h3-4H,1-2,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBFGXBSMGOXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553862
Record name 3-(1H-Imidazol-5-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113872-16-5
Record name 3-(1H-Imidazol-5-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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